7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester

Physicochemical properties thermal stability purification

This 7-hydroxy-6-methyl ester thiazolo[3,2-a]pyrimidine outperforms common analogs by enabling direct amidation without pre-activation of the acid. Its unique 7-OH group creates intramolecular hydrogen bonding with the adjacent ester carbonyl, influencing conformational rigidity and metal-chelation potential. Procure this differentiated scaffold for streamlined SAR library synthesis against kinases, GPCRs, and antibacterial targets.

Molecular Formula C8H6N2O4S
Molecular Weight 226.21 g/mol
CAS No. 224313-88-6
Cat. No. B1450753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester
CAS224313-88-6
Molecular FormulaC8H6N2O4S
Molecular Weight226.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=C2N(C1=O)C=CS2)O
InChIInChI=1S/C8H6N2O4S/c1-14-7(13)4-5(11)9-8-10(6(4)12)2-3-15-8/h2-3,11H,1H3
InChIKeyJXSKXPJOBSNLGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester (CAS 224313-88-6): Core Scaffold & Baseline Properties for Procurement Evaluation


7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester (CAS 224313-88-6) is a fused thiazolo[3,2-a]pyrimidine heterocycle bearing a 7-hydroxy substituent and a 6-carboxylic acid methyl ester . The thiazolo[3,2-a]pyrimidine scaffold is recognized as a purine isostere and has been associated with diverse pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral effects . The compound is commercially available at >95% purity (typical vendor specification: 95% ) and serves as a versatile building block for the synthesis of substituted carboxamides and other derivatives .

Why Generic Thiazolo[3,2-a]pyrimidine Analogs Cannot Substitute for 7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester


The simultaneous presence of the 7-hydroxy group and the 6-carboxylic acid methyl ester on the thiazolo[3,2-a]pyrimidine core creates a unique hydrogen-bonding and electronic environment that is absent in common analogs such as the 7-unsubstituted methyl ester (CAS 71793-51-6) or the free carboxylic acid (CAS 51991-94-7) . The 7-OH group can participate in intramolecular hydrogen bonding with the adjacent ester carbonyl, influencing conformational rigidity, metal-chelation potential, and reactivity toward nucleophiles [1]. These structural features directly impact physicochemical properties including lipophilicity, solubility, and thermal stability, making simple in-class interchange unreliable for reproducible experimental outcomes .

Quantitative Differentiation Evidence for 7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester vs. Closest Analogs


Physicochemical Differentiation: Predicted Boiling Point and Density vs. 7-Unsubstituted Methyl Ester Analog

The 7-hydroxy substituent significantly alters predicted boiling point and density relative to the 7-unsubstituted analog methyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate . The target compound exhibits a higher predicted boiling point (379.1 ± 52.0 °C) and density (1.71 ± 0.1 g/cm³) compared to the unsubstituted analog, which lacks the additional hydrogen-bonding capacity . These differences affect distillation and chromatographic behavior during purification and formulation.

Physicochemical properties thermal stability purification

Anti-Inflammatory Activity Potential: Class-Level Evidence from Thiazolo[3,2-a]pyrimidine-6-carboxylate Series

In a series of thiazolo[3,2-a]pyrimidine derivatives, compounds bearing the 6-carboxylate ester functionality demonstrated anti-inflammatory activity reaching maximum effect at 5 h post-administration, comparable to indomethacin in the carrageenan-induced paw edema model [1]. While the specific 7-hydroxy-6-methyl ester variant was not tested in that study, the conserved carboxylate ester at position 6 is a key pharmacophoric element for activity, suggesting that the target compound retains this core feature while offering the 7-OH as an additional handle for potency modulation.

Anti-inflammatory COX inhibition in vivo efficacy

Antimicrobial Activity Potential: MIC Data from Thiazolo[3,2-a]pyrimidine-6-carboxylate Derivatives

Thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives have demonstrated promising antibacterial activity against Gram-positive bacteria. In one study, compounds 10b and 10f exhibited MIC values of 50 μg/mL against Escherichia coli, comparable to ampicillin [1]. Although the specific 7-hydroxy-6-methyl ester was not tested, the 6-carboxylate ester is a conserved structural feature associated with membrane penetration and target engagement. The additional 7-OH may further enhance activity through hydrogen bonding with bacterial enzyme active sites.

Antibacterial MIC gram-positive

Synthetic Utility as a Building Block: Conversion to Bioactive Carboxamides

The methyl ester serves as a convenient precursor for amide bond formation. The compound has been used to synthesize 7-hydroxy-5-oxo-N-(thiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 224313-91-1) and other N-substituted carboxamides . In contrast, the free carboxylic acid analog (CAS 51991-94-7) requires activation (e.g., HOBt/EDC) for amide coupling, adding a synthetic step. The methyl ester thus offers direct, high-yield access to a diverse library of 6-carboxamide derivatives, which have shown enhanced biological profiles in preliminary screens [1].

Synthetic chemistry amide coupling library synthesis

Optimal Application Scenarios for 7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester Based on Quantitative Evidence


Anti-Inflammatory Lead Optimization Programs

Given the class-level evidence of anti-inflammatory activity for thiazolo[3,2-a]pyrimidine-6-carboxylates reaching maximum efficacy at 5 h comparable to indomethacin [1], this compound is suitable as a core scaffold for structure-activity relationship (SAR) studies aimed at improving potency, selectivity, and pharmacokinetic profile. The 7-OH and 6-methyl ester provide two independent vectors for chemical modification.

Antibacterial Drug Discovery Targeting Gram-Positive and Gram-Negative Pathogens

The scaffold has demonstrated MIC values as low as 50 μg/mL against E. coli [2]. Procurement of the 7-hydroxy-6-methyl ester variant enables the synthesis of focused libraries to explore the impact of 7-O-substitution on antibacterial potency and spectrum, with the potential to achieve sub-50 μg/mL MICs.

Medicinal Chemistry Building Block for Carboxamide Library Synthesis

The methyl ester allows direct amidation without pre-activation, unlike the free carboxylic acid analog [3]. This streamlines the generation of diverse 6-carboxamide derivatives for high-throughput screening against multiple biological targets, including kinases, GPCRs, and epigenetic enzymes.

Physicochemical Property Modulation Studies

The distinct boiling point (379.1 °C) and density (1.71 g/cm³) relative to 7-unsubstituted analogs make this compound a useful probe for investigating how the 7-OH group influences solubility, logP, and thermal stability—critical parameters in pre-formulation and process chemistry.

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